molecular formula C21H29FN6O2 B3798317 4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine

4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine

Cat. No.: B3798317
M. Wt: 416.5 g/mol
InChI Key: AKPCBRRCWIQYHB-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .


Chemical Reactions Analysis

Morpholine can undergo a variety of chemical reactions due to the presence of both amine and ether functional groups . For example, it can react with acids to form salts .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a density of 1.007 g/cm 3 , a melting point of -5 °C , and a boiling point of 129 °C . It is miscible with water .

Safety and Hazards

Morpholine is flammable and corrosive . It has a flash point of 31 °C and an autoignition temperature of 275 °C . It can cause skin and eye irritation, and it can be harmful if swallowed or inhaled .

Future Directions

The synthesis and application of morpholine derivatives continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals and other industries .

Properties

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperidin-1-yl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN6O2/c22-19-4-2-1-3-18(19)15-17-5-8-27(9-6-17)21(29)7-10-28-20(23-24-25-28)16-26-11-13-30-14-12-26/h1-4,17H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPCBRRCWIQYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2F)C(=O)CCN3C(=NN=N3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine
Reactant of Route 6
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4-[(1-{3-[4-(2-fluorobenzyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine

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